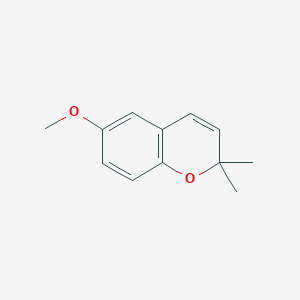
6-METHOXY-2,2-DIMETHYL-2H-CHROMENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It belongs to the class of organic compounds known as benzopyrans, which are characterized by a benzene ring fused to a pyran ring. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine with methoxy-substituted benzaldehydes . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2,2-dimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
6-Methoxy-2,2-dimethyl-2H-1-benzopyran has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Precocene I: Another benzopyran derivative with similar structural features but different functional groups.
Ageratochromene: A compound with a similar benzopyran core but different substituents.
Dimethylmethoxy Chromanol: A related compound with antioxidant properties.
Uniqueness
6-Methoxy-2,2-dimethyl-2H-1-benzopyran is unique due to its specific methoxy and dimethyl substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
22927-97-5 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
6-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)14-12/h4-8H,1-3H3 |
Clave InChI |
GBNGEWROXPPBOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC(=C2)OC)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














